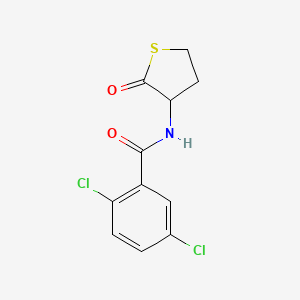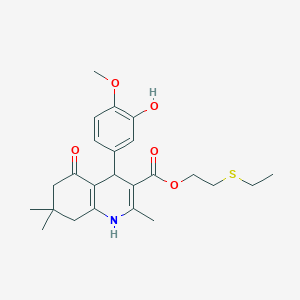![molecular formula C23H26FN3O3S B5154676 N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide, commonly known as NF279, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NF279 is a selective antagonist of the P2X1 and P2X3 purinergic receptors, which are involved in various physiological processes, including pain perception, inflammation, and thrombosis.
Mecanismo De Acción
NF279 acts as a selective antagonist of P2X1 and P2X3 receptors. P2X receptors are ligand-gated ion channels that are activated by extracellular ATP. By blocking these receptors, NF279 inhibits the downstream signaling pathways that are involved in various physiological processes, including platelet aggregation, pain perception, and inflammation.
Biochemical and Physiological Effects:
NF279 has been shown to have a variety of biochemical and physiological effects. For example, NF279 has been shown to inhibit platelet aggregation and thrombosis, reduce pain perception and inflammation, and modulate the activity of the cardiovascular, respiratory, and gastrointestinal systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NF279 in lab experiments is its selectivity for P2X1 and P2X3 receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one of the limitations of using NF279 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for research involving NF279. One area of interest is the development of more potent and selective P2X1 and P2X3 receptor antagonists. Another area of interest is the investigation of the role of P2X receptors in other physiological processes, such as immune function and cancer progression. Additionally, NF279 may have potential therapeutic applications for various diseases and conditions, such as thrombosis, pain, and inflammation.
Métodos De Síntesis
NF279 can be synthesized by a multi-step process involving the reaction of 2-fluoro-5-methoxybenzaldehyde with piperidine, followed by the coupling of the resulting intermediate with 8-quinolinesulfonyl chloride. The final product is obtained after purification via column chromatography.
Aplicaciones Científicas De Investigación
NF279 has been used extensively in scientific research to investigate the role of P2X1 and P2X3 receptors in various physiological processes. For example, NF279 has been used to study the involvement of P2X1 receptors in platelet aggregation and thrombosis. NF279 has also been used to investigate the role of P2X3 receptors in pain perception and inflammation. Furthermore, NF279 has been used in studies of the cardiovascular system, the respiratory system, and the gastrointestinal system.
Propiedades
IUPAC Name |
N-[[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-30-20-9-10-21(24)19(13-20)16-27-12-4-5-17(15-27)14-26-31(28,29)22-8-2-6-18-7-3-11-25-23(18)22/h2-3,6-11,13,17,26H,4-5,12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYTZWUFGGJAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)


![3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154621.png)
![N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5154640.png)

![3-(2-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154661.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B5154669.png)

![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)

![4-chloro-N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]benzohydrazide](/img/structure/B5154699.png)

![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)